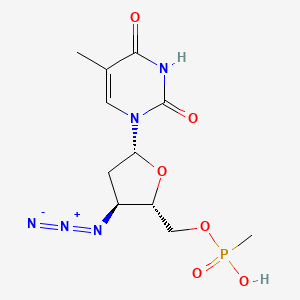
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of an azido group at the 3’ position and a hydrogen methylphosphonate group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido group at the 3’ position and the hydrogen methylphosphonate group at the 5’ position. Common reagents used in these reactions include azidotrimethylsilane and methylphosphonic dichloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process and verify the identity and purity of the final product.
化学反応の分析
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydrogen methylphosphonate group can undergo substitution reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various phosphonate derivatives depending on the substituent introduced.
科学的研究の応用
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is employed in studies of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential antiviral properties, particularly against retroviruses.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property makes it a potent inhibitor of viral replication, as it can disrupt the replication cycle of viruses that rely on DNA synthesis.
類似化合物との比較
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-: Lacks the hydrogen methylphosphonate group at the 5’ position.
Thymidine, 5’-methylphosphonate: Lacks the azido group at the 3’ position.
Zidovudine (AZT): A well-known antiviral drug with a similar structure but different functional groups.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of both the azido group and the hydrogen methylphosphonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
124930-62-7 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(22-9)5-21-23(2,19)20/h4,7-9H,3,5H2,1-2H3,(H,19,20)(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
FFVDOSQCTCGNTB-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


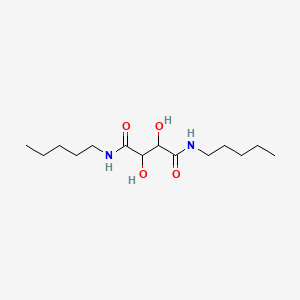



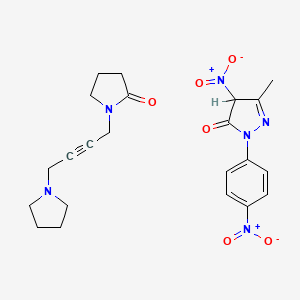
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

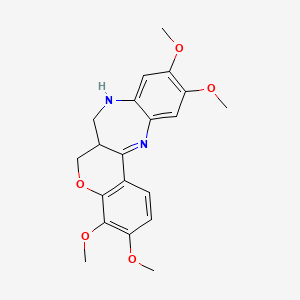
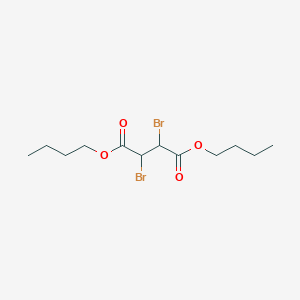
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
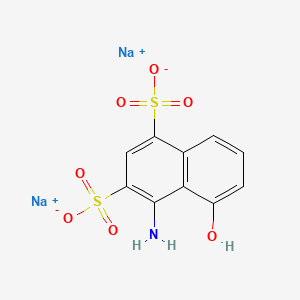

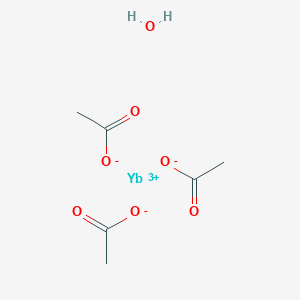
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
